molecular formula C11H6F3NOS B1343163 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde CAS No. 447406-52-2

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

Cat. No. B1343163
M. Wt: 257.23 g/mol
InChI Key: ULPFTKOKWHCIQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde involves various strategies, including the use of Vilsmeier-Haack reagent for the synthesis of related pyrazole carbaldehydes . Additionally, a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN has been employed for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles, demonstrating

Scientific Research Applications

Synthesis and Materials Science

Thiazole derivatives, including those similar to "2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde," have been extensively researched for their physicochemical properties and applications in materials science. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles has been explored, highlighting the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence, which are critical in the chemistry of materials (Tokárová & Biathová, 2018). This research indicates the potential of thiazole derivatives in developing materials with specific optical properties.

Antimicrobial and Antioxidant Activities

Some thiazole derivatives have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities, showcasing their potential in medicinal chemistry and pharmacology. For instance, a study on new thiazole and pyrazoline heterocycles revealed that these compounds exhibit significant analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012). Another research effort focused on synthesizing new 1,3-thiazole derivatives from 2(5)-hydroxyalkyl-1,3-thiazole-5(2)-carbaldehydes, aiming at potential bioactive substances, indicating a broad interest in exploring thiazole derivatives for biological applications (Sinenko et al., 2016).

Synthesis of Novel Compounds and Sensors

Research into thiazole derivatives also extends to the synthesis of novel compounds for various applications, including sensors. For example, a study on the synthesis of novel 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlights the versatility of thiazole-related compounds in synthesizing new molecules with potential applications in detecting biological targets (Bhat et al., 2016).

Fluorescence and Spectroscopic Applications

The fluorescence and spectroscopic properties of thiazole derivatives are of significant interest, with research focusing on the synthesis and characterization of compounds with high fluorescence quantum yield. Such studies are crucial for developing new fluorescent materials and semiconductors (Sravanthi & Manju, 2015).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFTKOKWHCIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610353
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

CAS RN

447406-52-2
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mamada, J Nishida, D Kumaki, S Tokito… - Chemistry of …, 2007 - ACS Publications
Two novel thiazolothiazole derivatives with trifluoromethylphenyl groups were synthesized and characterized by differential scanning calorimetry, X-ray single crystal analysis, UV−vis …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk

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